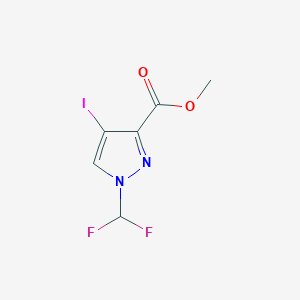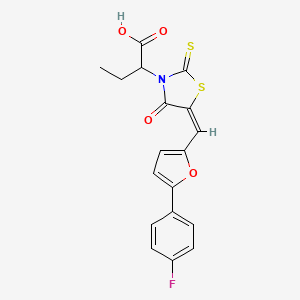![molecular formula C26H26N2O4 B2604200 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol CAS No. 1351643-16-7](/img/structure/B2604200.png)
3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned is a complex organic molecule with multiple rings and functional groups, including a chromeno[8,7-e][1,3]oxazin-4-one group and a pyridin-4-yl group .
Synthesis Analysis
The synthesis of a complex organic compound often involves multiple steps, each introducing new functional groups or building the carbon skeleton. The exact synthesis process would depend on the specific structure of the compound .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can depend on the functional groups present in the molecule and their arrangement .Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis absorption, may also be relevant .科学的研究の応用
Synthetic Organic Chemistry and Heterocyclic Compounds
Hydroxycoumarins, including 3-hydroxycoumarin derivatives, are significant due to their chemical and biological properties. These compounds serve as precursors or starting materials in the synthesis of various heterocyclic compounds, demonstrating widespread applications in pharmaceuticals, perfumery, and agrochemical industries. Synthesis methodologies for hydroxycoumarins often utilize salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone, leading to the development of pyrido[2,3-c]coumarin derivatives, chromeno[4,3-e][1,3]oxazine derivatives, among others. These synthesis pathways underscore the relevance of hydroxycoumarin chemistry in generating bioactive heterocyclic compounds with applications in genetics, pharmacology, and microbiology (Yoda, 2020).
Heterocyclic Compound Reactivity and Applications
The reactivity of oxazine derivatives, including 1,2-oxazines and related compounds, has been extensively reviewed. These compounds can be synthesized through various pathways, such as the dehydration of dihydroxazines obtained from cyclization processes involving acyl-nitroso compounds. Oxazines have been identified as crucial intermediates in the synthesis of diverse heterocyclic structures, suggesting their utility in creating complex molecules with potential pharmacological applications. This highlights the synthetic versatility and significance of oxazine derivatives in organic chemistry and drug development (Sainsbury, 1991).
作用機序
特性
IUPAC Name |
3-phenyl-9-(pyridin-4-ylmethyl)-4a,5,6,6a,8,10,10a,10b-octahydrochromeno[8,7-e][1,3]oxazin-4-one;propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3.C3H8O/c26-22-18-6-7-21-19(13-25(15-28-21)12-16-8-10-24-11-9-16)23(18)27-14-20(22)17-4-2-1-3-5-17;1-3(2)4/h1-5,8-11,14,18-19,21,23H,6-7,12-13,15H2;3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXDHGHYHBTGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.C1CC2C(CN(CO2)CC3=CC=NC=C3)C4C1C(=O)C(=CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2604117.png)
![N-Methyl-N-[4-[(prop-2-enoylamino)methyl]phenyl]pyridine-4-carboxamide](/img/structure/B2604118.png)
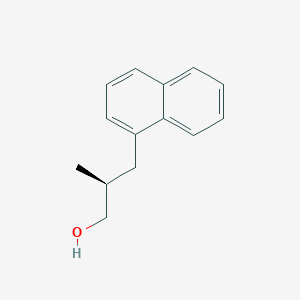
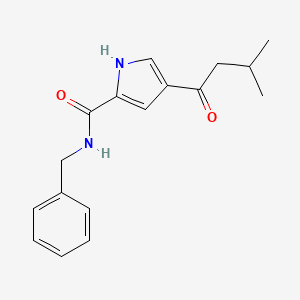
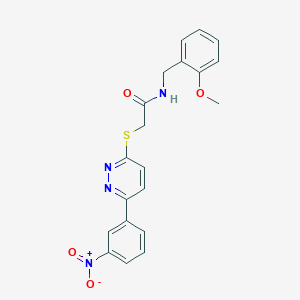
![Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2604126.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2604127.png)
![2-[(2-Chloroacetyl)amino]-N,N-diphenylacetamide](/img/structure/B2604128.png)
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B2604129.png)

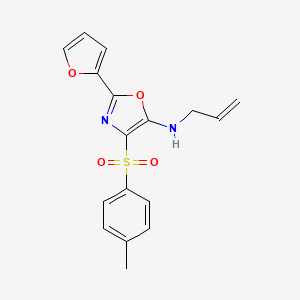
![N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2604134.png)
